1-Phenylpropyl acetate

概要

説明

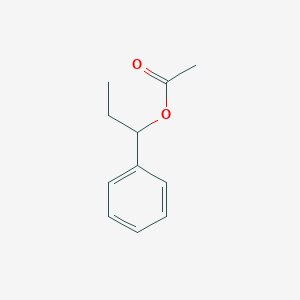

1-Phenylpropyl acetate is a carboxylic ester. It derives from a benzyl alcohol.

科学的研究の応用

Applications in Fragrance and Flavor Industry

Fragrance Component:

1-Phenylpropyl acetate is primarily used as a fragrance ingredient due to its sweet, floral scent. It is commonly found in perfumes, cosmetics, and personal care products. A safety assessment conducted by the Research Institute for Fragrance Materials indicates that it is not expected to be genotoxic or cause significant skin sensitization at typical usage levels .

Flavoring Agent:

In addition to its fragrance applications, this compound is utilized as a flavoring agent in food products. Its pleasant aroma enhances the sensory profile of various consumables.

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It can be transformed into other valuable compounds through various chemical reactions:

Chiral Resolution:

A notable application involves the chiral resolution of racemic this compound to obtain enantiomerically pure (R)-1-phenylpropanol. This process has been demonstrated using whole-cell biocatalysis with microorganisms such as Fusarium proliferatum, which effectively converts the racemic mixture into the desired enantiomer with high yield .

| Reaction Type | Product | Method |

|---|---|---|

| Chiral Resolution | (R)-1-Phenylpropanol | Whole-cell biocatalysis |

| Synthesis of Derivatives | α-Acyloxyketones | Platinum-catalyzed migration |

Environmental Safety and Toxicity

The environmental safety profile of this compound has been evaluated through screening-level risk assessments. The findings indicate that it does not pose significant risks to human health or the environment when used within established guidelines. The exposure levels are well below established toxicological thresholds .

Case Studies

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials concluded that this compound does not present significant health risks at typical exposure levels in cosmetic products. The assessment included evaluations of genotoxicity, repeated dose toxicity, and reproductive toxicity .

Case Study 2: Biocatalytic Synthesis

Research highlighted the effectiveness of using Fusarium proliferatum for the chiral resolution of this compound. The study demonstrated that this biocatalytic method is cost-effective and efficient for producing enantiomerically pure alcohols on a large scale .

特性

CAS番号 |

2114-29-6 |

|---|---|

分子式 |

C11H14O2 |

分子量 |

178.23 g/mol |

IUPAC名 |

1-phenylpropyl acetate |

InChI |

InChI=1S/C11H14O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |

InChIキー |

KPUCACGWLYWKKD-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)OC(=O)C |

正規SMILES |

CCC(C1=CC=CC=C1)OC(=O)C |

Key on ui other cas no. |

2114-29-6 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。